2-Methoxy-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Methoxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is also known by other names such as 4-Cyano-3-methoxybenzotrifluoride and 2-Cyano-5-(trifluoromethyl)anisole . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trifluoromethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with trifluoromethylating agents. One common method is the nucleophilic aromatic substitution reaction where a trifluoromethyl group is introduced to the aromatic ring . The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution Products: Halogenated derivatives or substituted aromatic compounds.
Reduction Products: Amines or alcohols.
Oxidation Products: Carboxylic acids or aldehydes.
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)benzonitrile is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and the development of novel compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . The nitrile group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(trifluoromethyl)benzonitrile: Similar structure but with different positional isomerism.
2-(Trifluoromethyl)benzonitrile: Lacks the methoxy group, affecting its reactivity and applications.
4-Cyano-3-methoxybenzotrifluoride: Another name for 2-Methoxy-4-(trifluoromethyl)benzonitrile.
Uniqueness
This compound is unique due to the combined presence of methoxy, trifluoromethyl, and nitrile groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity in various chemical transformations .
Biological Activity
2-Methoxy-4-(trifluoromethyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C9H7F3N
- Molecular Weight : 201.16 g/mol
This compound features a methoxy group (-OCH3) and a trifluoromethyl group (-CF3), which are known to enhance the lipophilicity and biological activity of aromatic compounds.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various physiological processes.
- Enzyme Inhibition : The trifluoromethyl group enhances the electron-withdrawing capacity, which can affect the binding affinity to enzyme active sites. For example, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory responses .
- Cytotoxicity : Preliminary data suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Inhibition Studies
A study evaluated the inhibitory effects of various trifluoromethyl-substituted compounds on COX-2 and LOX enzymes. The results indicated that this compound demonstrated moderate inhibition with IC50 values comparable to established inhibitors .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | COX-2 | 15.0 |
This compound | LOX-5 | 12.5 |
Cytotoxicity Assays
In vitro assays against breast cancer cell lines (MCF-7) showed that this compound has significant cytotoxic effects, with an IC50 value indicating effective concentration levels for inducing cell death .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 20.0 |
Hek293 | 25.0 |
Structure-Activity Relationship (SAR)
The presence of both the methoxy and trifluoromethyl groups is critical for enhancing biological activity. The methoxy group is believed to facilitate better solubility and permeability, while the trifluoromethyl group increases binding affinity to target proteins due to its strong electron-withdrawing nature .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCDVCLGOVPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597258 | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132927-08-3 | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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